4-Nitrophenyl O-β-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

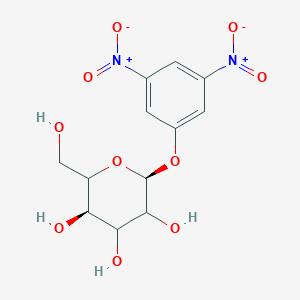

4-Nitrophenyl O-β-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D- is a complex carbohydrate derivative. It is a synthetic compound that combines a nitrophenyl group with a disaccharide structure, making it a valuable tool in biochemical research, particularly in the study of glycosidases and glycosyltransferases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl O-β-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D- typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharides are protected using acetyl or benzyl groups to prevent unwanted reactions.

Glycosylation: The protected monosaccharides are then glycosylated using glycosyl donors and acceptors in the presence of a catalyst such as silver triflate or trimethylsilyl triflate.

Deprotection: The protective groups are removed under acidic or basic conditions to yield the desired disaccharide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to verify the purity and structure of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrophenyl O-β-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D- undergoes several types of chemical reactions:

Hydrolysis: Catalyzed by glycosidases, leading to the cleavage of glycosidic bonds.

Oxidation and Reduction: The nitrophenyl group can undergo redox reactions.

Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Enzymes such as β-galactosidase and β-glucosidase in aqueous buffers.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

Hydrolysis: Produces monosaccharides and 4-nitrophenol.

Oxidation: Converts the nitrophenyl group to nitrobenzene derivatives.

Reduction: Converts the nitrophenyl group to aminophenyl derivatives.

Applications De Recherche Scientifique

4-Nitrophenyl O-β-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D- is widely used in scientific research:

Biochemistry: As a substrate for studying enzyme kinetics of glycosidases and glycosyltransferases.

Molecular Biology: In assays to measure enzyme activity and specificity.

Industry: Used in the synthesis of complex carbohydrates and glycoconjugates for various applications.

Mécanisme D'action

The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. The nitrophenyl group serves as a chromogenic or fluorogenic reporter, allowing for the detection and quantification of enzyme activity. The molecular targets include various glycosidases, and the pathways involved are those related to carbohydrate metabolism and degradation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Nitrophenyl β-D-galactopyranoside

- 4-Nitrophenyl α-D-galactopyranoside

- 4-Nitrophenyl β-D-glucopyranoside

- 4-Nitrophenyl α-D-glucopyranoside

Uniqueness

4-Nitrophenyl O-β-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D- is unique due to its complex structure, which includes multiple glycosidic linkages and functional groups. This complexity allows it to serve as a versatile tool in studying various enzymatic processes and biochemical pathways.

Propriétés

Numéro CAS |

253136-44-6 |

|---|---|

Formule moléculaire |

C₃₄H₅₁N₃O₂₃ |

Poids moléculaire |

869.78 |

Synonymes |

Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ-pNP; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1)](/img/structure/B1147381.png)

![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)